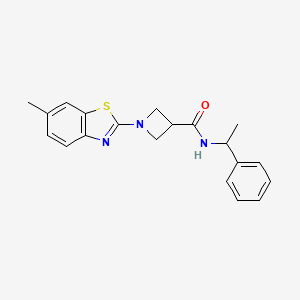

1-(6-methyl-1,3-benzothiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-13-8-9-17-18(10-13)25-20(22-17)23-11-16(12-23)19(24)21-14(2)15-6-4-3-5-7-15/h3-10,14,16H,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJYQCMMZJBALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC(C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-methyl-1,3-benzothiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide is a member of the azetidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.45 g/mol. The structure includes a benzothiazole moiety, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3OS |

| Molecular Weight | 341.45 g/mol |

| InChIKey | FAANTYMBJDUADH-UHFFFAOYSA-N |

| LogP | 5.9 |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have been shown to possess antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds suggest that structural modifications can enhance efficacy against resistant strains .

Anticancer Properties

Azetidine derivatives have also been explored for their anticancer potential. Research indicates that certain azetidine compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For example, compounds that incorporate the azetidine ring have demonstrated promising activity against human solid tumors with IC50 values ranging from 14.5 to 97.9 µM . The mechanism appears to involve the modulation of cell cycle progression and apoptosis pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented. Compounds similar to our target compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models . This suggests that our compound may also exhibit similar anti-inflammatory activities.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways.

- Modulation of Gene Expression : These compounds can influence the expression of genes related to inflammation and cancer progression.

- Interaction with Cellular Receptors : The compound may interact with various receptors, altering cellular responses to external stimuli.

Study on Antimicrobial Activity

A study conducted on related azetidine compounds demonstrated their effectiveness against M. tuberculosis with a notable reduction in bacterial load in treated models . The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Study on Anticancer Activity

In another investigation, a series of azetidine derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that specific substitutions on the azetidine ring significantly increased anticancer activity, supporting further exploration into structure-activity relationships .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds related to benzothiazole structures exhibit anticonvulsant properties. A study evaluating the anticonvulsant activity of various benzothiazole derivatives demonstrated that these compounds could effectively inhibit seizures induced by electrical stimulation in animal models. This suggests potential applications in developing new anticonvulsant medications .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. In vitro studies have shown that related compounds possess antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

Recent findings have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to 1-(6-methyl-1,3-benzothiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide have demonstrated effectiveness against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticonvulsant Activity | Evaluation of seizure models | Demonstrated significant reduction in seizure frequency with specific derivatives. |

| Anticancer Activity | In vitro studies on cancer lines | Showed IC50 values indicating effective inhibition of cell growth in HeLa and L1210 cells. |

| Antimicrobial Efficacy | Testing against bacterial strains | Compounds exhibited MIC values effective against resistant bacterial strains. |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The target compound’s azetidine ring distinguishes it from nicotinamide-linked derivatives (e.g., ), which employ thiazolidinone or nicotinic acid scaffolds. This difference may influence conformational flexibility and target binding .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(6-methyl-1,3-benzothiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : React 6-methyl-1,3-benzothiazol-2-amine with a suitable acylating agent (e.g., 1-adamantylacetyl chloride) in chloroform under reflux to form the benzothiazole-acetamide intermediate .

- Step 2 : Introduce the azetidine-3-carboxamide moiety by coupling the intermediate with 1-phenylethylamine via a carbodiimide-mediated amidation reaction. Optimize reaction conditions (e.g., solvent, temperature) to improve yields, as demonstrated in analogous benzothiazole-thiadiazole hybrid syntheses .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to confirm the azetidine ring, benzothiazole methyl group, and phenylethyl substituent. Compare with reference shifts for benzothiazole derivatives (e.g., δ 2.63–2.61 ppm for methyl groups in benzothiazoles) .

- IR Spectroscopy : Identify carbonyl stretches (1668–1604 cm⁻¹ for amide C=O) and benzothiazole ring vibrations (1472–1267 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound?

While specific data are limited, general protocols for benzothiazole derivatives include:

- PPE : Use gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation.

- Waste Disposal : Segregate organic waste and consult professional disposal services, as advised for similar carboxamide compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Solvent Selection : Reflux in chloroform (as in ) or ethanol (for better solubility of intermediates) .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products (e.g., dimerization of benzothiazole amines) .

- Yield Challenges : Low yields (~22% in analogous syntheses) may arise from steric hindrance at the azetidine ring; consider microwave-assisted synthesis to reduce reaction time .

Q. How do crystallographic studies resolve structural ambiguities in this compound?

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., triclinic P1 space group) reveals bond angles, dihedral angles (e.g., −100.3° for N–C–C–C in azetidine), and intermolecular interactions (e.g., H-bonded dimers and S⋯S contacts) .

- Conformation Analysis : The gauche orientation of substituents relative to the azetidine ring impacts molecular packing and stability .

Q. How can researchers address contradictions in spectroscopic data during characterization?

- Case Example : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Compare data across solvents (DMSO vs. CDCl3) and validate with computational methods (e.g., DFT calculations for predicted shifts) .

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC) to resolve overlapping signals in crowded spectra .

Q. What strategies are used to evaluate the biological activity of this compound?

- In Silico Screening : Perform molecular docking to predict interactions with targets like kinases or GPCRs, leveraging benzothiazole’s known affinity for amyloid proteins .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies) using protocols from analogous thiadiazole-carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.